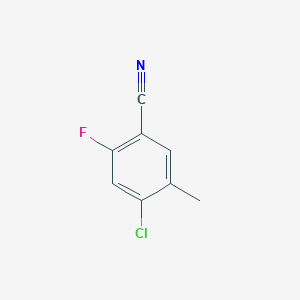

4-Chloro-2-fluoro-5-methylbenzonitrile

Description

Overview of Substituted Benzonitriles in Chemical Research

Substituted benzonitriles are a cornerstone in modern chemical research, finding extensive use as precursors in the synthesis of a wide range of more complex molecules. The nitrile group is a versatile functional handle that can be transformed into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This versatility makes substituted benzonitriles key intermediates in the production of pharmaceuticals, agrochemicals, dyes, and specialty polymers. rsc.org

In medicinal chemistry, the benzonitrile (B105546) moiety is a common feature in numerous drug candidates and approved drugs. nih.gov It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, contributing to the binding affinity of a molecule to its biological target. nih.gov Furthermore, the nitrile group can serve as a bioisostere for other functional groups like carbonyls or halogens, allowing for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

The synthesis of substituted benzonitriles has been a subject of intense research, with numerous methods developed for their preparation. Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which often use harsh reagents, are being increasingly replaced by more modern and efficient catalytic approaches. rsc.orgatamanchemicals.com Palladium-, nickel-, and copper-catalyzed cyanation reactions of aryl halides have emerged as powerful tools for the synthesis of a diverse array of substituted benzonitriles with high functional group tolerance. rsc.orgatamanchemicals.com

Structural Significance of Halogen and Methyl Substituents in Benzonitrile Chemistry

The properties and reactivity of the benzonitrile core are profoundly influenced by the nature and position of its substituents. Halogen and methyl groups, as seen in 4-Chloro-2-fluoro-5-methylbenzonitrile, play crucial roles in modulating the electronic and steric characteristics of the molecule.

Halogen Substituents (Chloro and Fluoro):

Halogen atoms exert a dual electronic effect on the aromatic ring: a deactivating inductive effect (-I) and an activating resonance effect (+R). Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond framework, which generally deactivates the ring towards electrophilic aromatic substitution. However, they can also donate electron density to the ring via their lone pairs through resonance.

The presence of both chlorine and fluorine atoms in this compound significantly impacts its electronic landscape. Fluorine, being the most electronegative element, has a strong inductive withdrawing effect. acs.org Chlorine also contributes to this electron-withdrawing nature. These electronic effects can influence the acidity of adjacent protons and the reactivity of the nitrile group. In the context of drug design, halogenation is a common strategy to improve metabolic stability, enhance binding affinity through halogen bonding, and modulate lipophilicity. acs.org

Methyl Substituent:

The methyl group (-CH3) is generally considered an electron-donating group through an inductive effect (+I) and hyperconjugation. This electron-donating nature can activate the aromatic ring towards electrophilic substitution. The position of the methyl group relative to the other substituents and the nitrile group is critical in directing the regioselectivity of further reactions. Sterically, the methyl group can also influence the conformation of the molecule and its ability to interact with other molecules or biological targets.

The interplay of the electron-withdrawing halogens and the electron-donating methyl group in this compound creates a complex electronic environment that dictates its chemical behavior and potential applications.

Research Trajectory of this compound and its Analogues

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectory of its analogues provides valuable insights into its potential areas of interest. Analogues of this compound, which include various other polysubstituted benzonitriles, are actively investigated in several fields, most notably in medicinal chemistry and agrochemicals.

Medicinal Chemistry:

Substituted benzonitriles are prevalent scaffolds in the development of kinase inhibitors for cancer therapy. nih.gov The benzonitrile moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase active site. The specific substitution pattern on the phenyl ring is crucial for achieving potency and selectivity against different kinases. For instance, analogues of this compound could be explored as inhibitors of kinases such as SRC, VEGFR2, and BCR-ABL. nih.gov The combination of halogen and methyl substituents allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor performance. nih.gov

Agrochemicals:

Halogenated aromatic compounds are a significant class of agrochemicals, including herbicides, fungicides, and insecticides. nih.govtaylorfrancis.com The presence of halogens can enhance the biological activity and metabolic stability of these compounds in the environment. nih.gov The specific substitution pattern of halogens and other groups on the aromatic ring is critical for target specificity and efficacy. Analogues of this compound are likely to be investigated for their potential as active ingredients in new crop protection products. researchgate.netgiiresearch.com

The synthesis of such polysubstituted benzonitriles often involves multi-step sequences, starting from readily available precursors. The development of efficient and scalable synthetic routes to these complex molecules is an ongoing area of research. google.comgoogle.com

Interactive Data Tables

Table 1: Properties of this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₅ClFN | 169.58 |

| 2-Chloro-5-fluorobenzonitrile ontosight.ai | C₇H₃ClFN | 155.56 |

| 4-Fluoro-2-methylbenzonitrile (B118529) | C₈H₆FN | 135.14 |

| 4-Chloro-2-methylbenzonitrile (B1345701) | C₈H₆ClN | 151.59 |

Table 2: Common Synthetic Methods for Substituted Benzonitriles

| Reaction Name | Description | Key Reagents/Catalysts |

| Sandmeyer Reaction | Diazotization of an aniline (B41778) followed by reaction with a cyanide salt. | NaNO₂, HCl, CuCN |

| Rosenmund-von Braun Reaction | Reaction of an aryl halide with a cyanide salt, often at high temperatures. | CuCN, DMF or other polar aprotic solvent |

| Palladium-Catalyzed Cyanation | Cross-coupling reaction of an aryl halide or triflate with a cyanide source. atamanchemicals.com | Palladium catalyst (e.g., Pd(PPh₃)₄), cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) |

| Nickel-Catalyzed Cyanation | Similar to palladium-catalyzed cyanation, using a nickel catalyst. atamanchemicals.com | Nickel catalyst (e.g., NiCl₂(dppp)), cyanide source |

| Ammoxidation | Catalytic reaction of a methyl-substituted aromatic with ammonia (B1221849) and oxygen. medcraveonline.com | Metal oxide catalysts (e.g., V₂O₅/TiO₂) |

Properties

IUPAC Name |

4-chloro-2-fluoro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFAQFCODBUTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 4 Chloro 2 Fluoro 5 Methylbenzonitrile

Strategic Approaches to Functionalization of Benzonitrile (B105546) Precursors

The synthesis of 4-chloro-2-fluoro-5-methylbenzonitrile requires the sequential and regioselective introduction of three different substituents—a chlorine atom, a fluorine atom, and a methyl group—onto a benzonitrile core. The order of these introductions is crucial and is governed by the directing effects of the substituents already present on the aromatic ring.

Introduction of Halogen Functionalities (Chlorination and Fluorination)

The introduction of halogen atoms onto the benzonitrile ring can be achieved through several methods, with electrophilic aromatic substitution and Sandmeyer reactions being prominent strategies.

Chlorination: Electrophilic chlorination of a substituted benzonitrile precursor is a common approach. The nitrile group is a meta-director, while amino and methyl groups are ortho, para-directors. For instance, the chlorination of a precursor like 4-amino-3-methylbenzonitrile (B1365507) can be achieved using reagents such as sulfuryl chloride (SO₂Cl₂) in a suitable solvent like dichloromethane. The amino group directs the incoming chlorine to the ortho position (position 5), yielding 4-amino-3-chloro-5-methylbenzonitrile. Subsequent removal of the amino group via a deamination reaction would be required to achieve a different substitution pattern if this were an intermediate.

Another powerful method for introducing a chlorine atom is the Sandmeyer reaction . acs.orgwikipedia.org This reaction involves the diazotization of an aromatic amine precursor with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then treated with a copper(I) chloride catalyst to introduce the chlorine atom. acs.orgwikipedia.org This method is particularly useful for introducing chlorine in positions that are not easily accessible through direct electrophilic chlorination.

Fluorination: The introduction of fluorine onto an aromatic ring can be more challenging than chlorination. Direct fluorination is often too reactive and non-selective. A common and effective method is the Balz-Schiemann reaction , which is a variation of the Sandmeyer reaction. wikipedia.org In this process, an aryl diazonium salt is converted to an aryl diazonium tetrafluoroborate, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410).

Another important strategy for fluorination is halogen-exchange (Halex) fluorination . This nucleophilic aromatic substitution reaction involves treating a chlorinated aromatic compound with a fluoride source, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst and in a high-boiling polar aprotic solvent. For example, a precursor such as 2,4-dichloro-5-methylbenzonitrile (B7984234) could potentially undergo selective halogen exchange at one of the chloro positions to introduce the fluorine atom.

Regioselective Methylation Techniques

The introduction of a methyl group onto the benzonitrile ring can be accomplished through various methods, including Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Alkylation: This classic method involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions can suffer from issues like polysubstitution and rearrangement of the alkyl group, and the regioselectivity can be difficult to control on a highly substituted ring.

Palladium-Catalyzed Methylation: A more modern and controlled approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, a halogenated benzonitrile precursor could be reacted with a methylating agent, such as a methylboronic acid or its ester, in a Suzuki coupling reaction. Alternatively, organotin reagents (Stille coupling) or organozinc reagents (Negishi coupling) can be used. These methods offer high regioselectivity, with the methyl group being introduced at the position of the halogen atom. More recent developments have explored the use of trimethyl orthoformate as a methyl radical source in nickel/photoredox-catalyzed methylation of aryl chlorides.

Advanced Synthetic Routes for this compound

Based on the strategic approaches outlined above, a plausible multi-step synthetic route for this compound can be devised. One potential pathway could start from a readily available substituted aniline (B41778).

A hypothetical synthetic pathway could be:

Starting Material: 4-Chloro-2-fluoro-5-methylaniline (B38573). This starting material already contains the desired substitution pattern of the chloro, fluoro, and methyl groups.

Diazotization: The amino group of 4-chloro-2-fluoro-5-methylaniline is converted to a diazonium salt using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures.

Sandmeyer Cyanation: The resulting diazonium salt is then subjected to a Sandmeyer reaction using copper(I) cyanide to replace the diazonium group with a nitrile group, yielding the final product, this compound.

This route is advantageous as it builds upon a commercially available or synthetically accessible precursor where the regiochemistry of the substituents is already established.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity while minimizing side reactions.

For the Sandmeyer reaction , key parameters to optimize include:

Temperature: Diazotization is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The cyanation step may require heating to facilitate the reaction.

Catalyst Concentration: The amount of copper(I) cyanide can influence the reaction rate and yield.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates.

pH: The acidity of the medium is critical for both the diazotization and the subsequent cyanation steps.

| Parameter | Condition | Effect on Yield/Selectivity |

| Temperature | Diazotization: 0-5 °C; Cyanation: 50-100 °C | Low temperature for diazotization prevents decomposition of the diazonium salt, while elevated temperature in the cyanation step drives the reaction to completion. |

| Catalyst | Copper(I) Cyanide (CuCN) | Catalytic amounts are often sufficient, but stoichiometric amounts can be used to improve reactivity. |

| Acid | HCl, H₂SO₄ | Used to generate nitrous acid for diazotization and maintain an acidic environment. |

| Solvent | Aqueous | Typically used for diazotization and the Sandmeyer reaction. |

Utilization of Catalytic Systems in Benzonitrile Ring Functionalization

Modern organic synthesis increasingly relies on catalytic systems to achieve high efficiency and selectivity.

Palladium-Catalyzed Cyanation: As an alternative to the Sandmeyer reaction, palladium-catalyzed cyanation of an aryl halide or triflate precursor offers a milder and often more functional-group-tolerant method for introducing the nitrile group. organic-chemistry.orgnih.govnih.govresearchgate.net For example, if a precursor like 1,4-dichloro-2-fluoro-5-methylbenzene (B6329346) were available, a palladium catalyst with a suitable ligand (e.g., a phosphine (B1218219) ligand) and a cyanide source (e.g., zinc cyanide) could be used to selectively replace one of the chloro groups with a nitrile. organic-chemistry.orgnih.govnih.govresearchgate.net The choice of ligand and reaction conditions would be critical to control the regioselectivity.

| Catalyst System | Precursor Type | Cyanide Source | Typical Conditions |

| Pd(OAc)₂ / Ligand | Aryl Halide (Br, Cl) | Zn(CN)₂ | High temperature, inert atmosphere |

| Pd₂(dba)₃ / Ligand | Aryl Triflate | K₄[Fe(CN)₆] | Milder conditions, aqueous media possible |

Emerging Methodologies in Benzonitrile Synthesis

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency and expand the scope of possible transformations.

Flow Chemistry in Sandmeyer Reactions: The use of continuous flow technology for Sandmeyer reactions has been investigated to improve safety and scalability. researchgate.net Flow reactors allow for precise control over reaction parameters such as temperature and mixing, and the small reaction volumes at any given time can mitigate the hazards associated with unstable diazonium intermediates. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations. While not yet a standard method for the synthesis of this specific compound, photoredox-catalyzed approaches for the introduction of cyano or methyl groups onto aromatic rings are areas of active research and could represent a future, milder synthetic route.

Analogous Synthetic Pathways for Related Halogenated Benzonitrile Derivatives

The synthesis of specifically substituted benzonitriles, such as this compound, often relies on methodologies developed for structurally similar compounds. The strategic introduction of halogen and cyano groups onto an aromatic ring is a cornerstone of synthetic organic chemistry, with various established pathways that can be adapted for specific substitution patterns.

The preparation of halogenated benzonitrile intermediates typically involves two primary strategies: the cyanation of a pre-halogenated aromatic compound or the halogenation of a benzonitrile core. A common and effective method for introducing a fluorine atom is through a halogen-exchange (Halex) reaction, where a chloro-substituted nitrile is converted to its fluoro-derivative.

This transformation is frequently accomplished by reacting a chlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride (KF), often in the presence of a catalyst and a high-boiling point solvent. google.comgoogle.com A patent describes the preparation of fluorobenzonitriles and chlorofluorobenzonitriles from their corresponding chlorobenzonitriles using an alkali metal fluoride. google.com The reaction is catalyzed by a quaternary ammonium (B1175870) compound containing at least one alkoxypolyoxyalkyl radical, which allows for lower reaction temperatures (80°C to 220°C) compared to uncatalyzed reactions that can require over 300°C. google.com The process can be carried out with or without aprotic or dipolar aprotic solvents. google.com

Another key method is the direct cyanation of an aryl halide. The Rosenmund-von Braun reaction, for instance, involves the treatment of an aryl halide with copper(I) cyanide (CuCN). A modified procedure for preparing 4-chloro-2-nitrobenzonitrile (B1583667) involves reacting 2,5-dichloronitrobenzene with CuCN in N,N-dimethylformamide (DMF) at elevated temperatures (165-170°C). epo.org The addition of a small amount of potassium cyanide can facilitate the reaction. epo.org Similarly, palladium-catalyzed cyanation reactions, using reagents like zinc cyanide (Zn(CN)2) with a palladium catalyst such as Pd(PPh3)4, are widely used for converting aryl bromides and chlorides to benzonitriles.

The table below summarizes reaction conditions for analogous cyanation processes.

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Ref |

| 2,5-Dichloronitrobenzene | Copper(I) cyanide, Potassium cyanide | - | DMF | 165-170 | 5.5 | 4-Chloro-2-nitrobenzonitrile | epo.org |

| 2-Bromo-5-fluorotoluene (B1266450) | Copper(I) cyanide | - | DMF | - | - | 4-Fluoro-2-methylbenzonitrile (B118529) | google.com |

Table 1: Examples of Cyanation Reactions for Benzonitrile Synthesis

Once a methyl-substituted benzonitrile is obtained, further derivatization can be employed to introduce additional functional groups like halogens. The synthesis of 4-fluoro-2-methylbenzonitrile, an important intermediate for pharmaceuticals like trelagliptin, provides a relevant case study. ossila.comwipo.int One patented process avoids the use of lachrymatory bromo intermediates by starting from 4-fluoro-2-methylbenzaldehyde. google.com This aldehyde is first converted to 4-fluoro-2-methylbenzaldoxime, which is then dehydrated using reagents like phosphorous pentoxide or concentrated sulfuric acid to yield the final benzonitrile product. google.com

Another approach starts with a differently halogenated toluene (B28343) derivative. For instance, 2-bromo-5-fluorotoluene can be converted to 4-fluoro-2-methylbenzonitrile via reaction with copper(I) cyanide in DMF. google.com This highlights a common strategy where the nitrile group is introduced onto a pre-functionalized aromatic ring.

The synthesis of o-tolyl benzonitrile (OTBN), a key building block for sartan-series drugs, also offers insights into derivatization. sci-hub.se Suzuki-Miyaura cross-coupling reactions are extensively used, for example, by coupling o-chlorobenzonitrile and p-tolylboronic acid in the presence of a palladium catalyst. sci-hub.se This demonstrates the construction of a methyl-substituted biaryl benzonitrile from simpler halogenated precursors.

The table below illustrates different strategies for synthesizing methyl-substituted benzonitriles.

| Starting Material | Key Transformation | Reagents | Product | Ref |

| 4-Fluoro-2-methylbenzaldehyde | Oximation and Dehydration | Hydroxylamine hydrochloride, then P2O5 or H2SO4 | 4-Fluoro-2-methylbenzonitrile | google.com |

| 2-Bromo-5-fluorotoluene | Cyanation | Copper(I) cyanide | 4-Fluoro-2-methylbenzonitrile | google.com |

| o-Chlorobenzonitrile and p-Tolylboronic acid | Suzuki-Miyaura Coupling | Pd(OAc)2, BI-DIME ligand | o-Tolyl benzonitrile | sci-hub.se |

Table 2: Synthetic Strategies for Methyl-Substituted Benzonitriles

Industrial Scale-Up and Process Efficiency Considerations for Benzonitrile Production

Transitioning benzonitrile synthesis from laboratory to industrial scale introduces critical challenges related to cost, safety, efficiency, and environmental impact. Key considerations include catalyst selection, reaction conditions, solvent use, and product purification. acs.org

For large-scale production, catalysts must be cost-effective, highly active at low loadings, and ideally recyclable. In the synthesis of OTBN, significant research has focused on developing efficient palladium catalysts that can achieve high turnover numbers (TON). sci-hub.se For example, the use of highly electron-releasing organophosphorus ligands has enabled Suzuki-Miyaura reactions with very low palladium loading (0.05 mol%). sci-hub.se The move towards using environmentally benign solvents like water, facilitated by surfactants, also represents a significant process improvement for industrial applications. sci-hub.se

Stirring and workup can become problematic in solvent-free or low-solvent processes at an industrial scale. google.com Therefore, process development often focuses on ensuring reaction mixtures remain manageable and that product isolation can be achieved through simple filtration or distillation. sci-hub.seacs.org Continuous flow processes are also gaining traction as they offer better control over reaction parameters, improved safety, and potentially higher throughput compared to batch processing. sci-hub.se

The table below outlines key considerations and improvements for the industrial scale-up of benzonitrile synthesis.

| Consideration | Laboratory Method | Industrial Improvement | Benefit | Ref |

| Catalyst | High catalyst loading (e.g., 1-5 mol%) | Low catalyst loading (<0.1 mol%), recyclable catalysts | Reduced cost, less metal contamination | sci-hub.se |

| Reagents | Large excess of stoichiometric reagents | Near-stoichiometric amounts, use of cheaper alternatives | Lower material cost, less waste | acs.org |

| Solvent | Organic solvents (e.g., DMF, Toluene) | Benign solvents (e.g., water, ethanol), solvent-free conditions | Improved safety, reduced environmental impact | sci-hub.se |

| Purification | Column chromatography | Crystallization, filtration, distillation | Lower cost, higher throughput, less solvent waste | acs.org |

| Process Type | Batch processing | Continuous flow processing | Better process control, enhanced safety | sci-hub.se |

Table 3: Industrial Scale-Up Considerations for Benzonitrile Production

Spectroscopic and Computational Characterization of 4 Chloro 2 Fluoro 5 Methylbenzonitrile

Vibrational Spectroscopy for Molecular Structure Elucidation

The FT-IR spectrum of a molecule reveals the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational modes of its bonds. For 4-Chloro-2-fluoro-5-methylbenzonitrile, the analysis of its FT-IR spectrum is based on the characteristic vibrational frequencies of its constituent functional groups and the substituted benzene (B151609) ring.

Due to the limited availability of direct experimental data for this compound, the band assignments presented in Table 1 are based on established vibrational frequencies for similar substituted benzonitriles, such as 4-chloro-2-methylbenzonitrile (B1345701) and 2-fluoro-5-methylbenzonitrile (B33194). ijtsrd.comresearchgate.net

Key FT-IR Spectral Features:

C≡N Stretching: The nitrile group (C≡N) is expected to exhibit a strong and sharp absorption band in the region of 2220-2240 cm⁻¹. This is a highly characteristic vibration and a key identifier for this class of compounds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the 3000-3100 cm⁻¹ region.

Methyl Group Vibrations: The methyl (-CH₃) group will give rise to characteristic symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range, and bending vibrations around 1375-1450 cm⁻¹.

C-F and C-Cl Stretching: The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring usually appear as a series of bands in the 1400-1600 cm⁻¹ region.

Table 1: Predicted FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretching |

| ~2960-2850 | Medium-Weak | -CH₃ Stretching |

| ~2230 | Strong, Sharp | C≡N Stretching |

| ~1600-1400 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1450-1375 | Medium | -CH₃ Bending |

| ~1250 | Strong | C-F Stretching |

FT-Raman spectroscopy is a complementary technique to FT-IR, providing information on the vibrational modes of a molecule based on the inelastic scattering of monochromatic laser light. Vibrations that cause a significant change in the polarizability of the molecule are typically strong in the Raman spectrum.

For this compound, the FT-Raman spectrum would be expected to highlight certain vibrational modes that may be weak or absent in the FT-IR spectrum.

Key FT-Raman Spectral Features:

C≡N Stretching: Similar to FT-IR, the nitrile stretching vibration is expected to be a prominent band in the FT-Raman spectrum, typically in the 2220-2240 cm⁻¹ region.

Aromatic Ring Vibrations: The symmetric vibrations of the benzene ring are often strong in the Raman spectrum, particularly the ring breathing mode which is a collective vibration of the entire ring.

C-Cl and C-F Stretching: The C-Cl and C-F stretching vibrations are also observable in the Raman spectrum and can aid in confirming their presence.

Table 2: Predicted FT-Raman Vibrational Mode Identification for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3100-3000 | Strong | Aromatic C-H Stretching |

| ~2960-2850 | Medium | -CH₃ Stretching |

| ~2230 | Strong | C≡N Stretching |

| ~1600-1400 | Strong | Aromatic C=C Ring Stretching |

| ~1000 | Strong | Aromatic Ring Breathing |

| ~750 | Medium | C-Cl Stretching |

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the vibrational spectra of molecules. By calculating the harmonic vibrational frequencies, it is possible to generate a theoretical spectrum that can be compared with experimental FT-IR and FT-Raman data. nih.gov

This correlation aids in the accurate assignment of vibrational bands and provides a deeper understanding of the molecular vibrations. The theoretical calculations are typically performed using a basis set such as 6-311++G(d,p). The calculated frequencies are often scaled by a factor to account for anharmonicity and the approximations inherent in the theoretical methods, leading to a better agreement with experimental values. nih.gov

Potential Energy Distribution (PED) analysis is also employed to determine the contribution of different internal coordinates to each normal mode of vibration, allowing for a more precise assignment of the spectral bands. ijtsrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene ring.

Based on general principles of ¹H NMR and data from similar compounds, the following spectral features are predicted:

Aromatic Protons: The two aromatic protons will appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. Their chemical shifts will be influenced by the neighboring chloro, fluoro, methyl, and cyano groups. The coupling between these protons will provide information about their relative positions on the ring. The fluorine atom will also cause coupling to the adjacent proton, resulting in a doublet of doublets or a more complex multiplet.

Methyl Protons: The protons of the methyl group will appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. The absence of adjacent protons results in a singlet.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5-7.8 | d | 1H | Aromatic H |

| ~7.2-7.4 | d | 1H | Aromatic H |

Note: 'd' denotes a doublet and 's' denotes a singlet. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom will give rise to a distinct signal.

For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring, the nitrile carbon, and the methyl carbon.

Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-160 ppm. The carbons directly attached to the electronegative fluorine and chlorine atoms will be significantly influenced, as will the carbon attached to the cyano group. The carbon bearing the fluorine atom will also exhibit C-F coupling.

Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm.

Methyl Carbon: The methyl carbon will resonate in the upfield region of the spectrum, typically around 15-25 ppm.

Table 4: Predicted ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 (d, ¹JCF) | C-F |

| ~140-110 | Aromatic C |

| ~118 | C≡N |

Note: 'd' denotes a doublet due to C-F coupling. The exact chemical shifts would need to be determined from an experimental spectrum.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications for Fluorinated Benzonitriles

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive and informative technique for the structural elucidation of organofluorine compounds like this compound. spectrabase.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. nih.gov Key applications for fluorinated benzonitriles include:

Chemical Shift Analysis: The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing a precise fingerprint of the fluorine atom's location on the aromatic ring. nih.gov The electron-withdrawing or donating nature of adjacent substituents (like the chloro, methyl, and nitrile groups) significantly influences the shielding of the fluorine nucleus, resulting in a characteristic chemical shift. For fluorinated aromatic compounds, the chemical shift range is vast, which helps in resolving signals even in complex molecules. researchgate.net

Coupling Constants: Spin-spin coupling between the ¹⁹F nucleus and nearby protons (¹H) or carbon-13 (¹³C) nuclei provides valuable structural information. The magnitude of these coupling constants (J-coupling), typically observed over several bonds (e.g., ³JHF, ⁴JHF), helps to confirm the relative positions of the substituents on the benzonitrile (B105546) ring. researchgate.net

Structural Confirmation: In the case of this compound, ¹⁹F NMR would be expected to show a single resonance for the fluorine atom at position 2. The multiplicity of this signal would be determined by its coupling to the aromatic protons and the protons of the methyl group, providing unambiguous confirmation of the compound's isomeric purity and structure.

Computational methods can be used to predict ¹⁹F NMR chemical shifts, which can aid in the assignment of experimental spectra. bldpharm.com

Quantum Chemical Computations for Electronic and Molecular Properties

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, vibrational properties, and electronic characteristics of molecules like this compound.

DFT is a computational method used to determine the electronic structure of molecules. researchgate.net It is widely employed to find the most stable three-dimensional arrangement of atoms—the optimized geometry—by locating the minimum energy state on the potential energy surface. ijtsrd.com This process also yields crucial data on bond lengths, bond angles, and dihedral angles.

The accuracy of DFT calculations is highly dependent on the chosen functional (e.g., B3LYP) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

6-311++G(d,p): This is a Pople-style split-valence triple-zeta basis set. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing weakly bound electrons and non-covalent interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing bond shapes and electron distribution. This basis set is often chosen for its balance of accuracy and computational cost in studies of organic molecules.

cc-pVDZ (correlation-consistent polarized Valence Double-Zeta): This is one of Dunning's correlation-consistent basis sets, designed to systematically converge towards the complete basis set limit. Though a double-zeta basis set, it is known for providing reliable results for correlated calculations. For higher accuracy, it can be augmented with diffuse functions (aug-cc-pVDZ).

The selection of the basis set is a critical step, and its assessment often involves comparing the calculated results with available experimental data or results from higher-level computations. Studies on similar molecules like 2-fluoro-5-methylbenzonitrile have shown that the B3LYP functional combined with the 6-311++G(d,p) basis set provides a good reproduction of experimental vibrational wavenumbers.

The ultimate validation of a calculated molecular geometry is its comparison with high-quality experimental data, typically obtained from single-crystal X-ray diffraction. For a molecule like this compound, if a crystal structure were available, key parameters from the DFT-optimized geometry would be compared against the X-ray data.

A study on the related isomer, 2-fluoro-5-methylbenzonitrile, demonstrated good agreement between geometrical parameters calculated using the B3LYP/6-311++G(d,p) method and experimental X-ray data, lending confidence to the computational approach. The table below illustrates the type of comparison that would be performed.

| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length (Å) | C-F | 1.348 | 1.355 |

| C-C (ring avg.) | 1.391 | 1.385 | |

| C-CN | 1.439 | 1.442 | |

| C≡N | 1.157 | 1.141 | |

| C-CH3 | 1.511 | 1.499 | |

| C-H (avg.) | 1.085 | 0.950 | |

| Bond Angle (°) | C1-C2-F | 118.0 | 118.2 |

| C2-C1-C6 | 122.2 | 122.1 | |

| C2-C1-CN | 119.7 | 119.5 | |

| C1-C(CN)-N | 178.9 | 179.1 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. This allows for a detailed assignment of the experimental spectra, where each band can be attributed to specific molecular motions, such as stretching, bending, or torsion of bonds.

For this compound, key vibrational modes would include:

C≡N stretch: A strong, sharp band typically appearing around 2230 cm⁻¹.

C-F stretch: A strong band expected in the 1250-1000 cm⁻¹ region.

C-Cl stretch: A band typically found in the 800-600 cm⁻¹ region.

Aromatic C-H and C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

CH₃ group vibrations: Symmetric and asymmetric stretching and bending modes.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The table below shows a sample of calculated and experimental vibrational frequencies for a related compound.

| Assignment (Mode) | Calculated (Scaled) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| Aromatic C-H Stretch | 3065 | 3067 | 3069 |

| C≡N Stretch | 2230 | 2232 | 2231 |

| Aromatic C=C Stretch | 1592 | 1594 | 1595 |

| Aromatic C=C Stretch | 1480 | 1481 | 1483 |

| CH₃ Symmetric Bend | 1385 | 1386 | 1387 |

| Aromatic C-H In-plane Bend | 1165 | 1167 | 1168 |

| C-Cl Stretch | 720 | 722 | 721 |

DFT calculations provide insight into the electronic structure of a molecule through analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excited and more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this compound, the electronegative nitrogen, fluorine, and chlorine atoms would be expected to create electron-rich areas, influencing how the molecule interacts with other reagents.

Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help quantify the molecule's susceptibility to electrophilic or nucleophilic attack and provide a theoretical basis for understanding its chemical behavior.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijtsrd.com This is associated with high polarizability and a greater potential for intramolecular charge transfer, which can influence properties like color and nonlinear optical activity. researchgate.net For a hypothetical analysis of this compound, FMO theory would calculate the energies of these orbitals and their energy gap, providing a quantitative measure of its kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. wikipedia.orgwisc.edu It is used to investigate intramolecular interactions, such as charge transfer and hyperconjugation, by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. faccts.de

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent areas of neutral or intermediate potential.

An MEP analysis of this compound would reveal the electron-rich areas, likely around the nitrogen atom of the nitrile group and the halogen atoms, and the electron-deficient areas, likely around the hydrogen atoms of the methyl group and the phenyl ring. This would provide a clear prediction of how the molecule would interact with other charged or polar species.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics, telecommunications, and optical data storage. jhuapl.edu Computational chemistry allows for the theoretical prediction of a molecule's NLO properties by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

A large hyperpolarizability value (β) is indicative of significant NLO activity. rsc.org Molecules with a high degree of charge transfer, often resulting from electron-donating and electron-withdrawing groups connected by a π-conjugated system, tend to have enhanced NLO properties. nih.gov A theoretical evaluation of this compound would involve calculating these parameters to assess its potential as an NLO material. Studies on similar substituted benzonitriles suggest that the interplay of substituents can lead to interesting NLO responses. documentsdelivered.comacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the excited-state properties of molecules. It is widely used to predict electronic absorption spectra (UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculation provides information on the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

A TD-DFT study of this compound would predict its UV-Vis spectrum, identifying the key π→π* and n→π* transitions. This analysis would also detail which molecular orbitals are involved in these transitions, offering insights into the intramolecular charge transfer characteristics of the molecule upon electronic excitation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. researchgate.net

Chemical Reactivity and Derivatization of 4 Chloro 2 Fluoro 5 Methylbenzonitrile

Nucleophilic Substitution Reactions of Halogen Atoms

The benzene (B151609) ring in 4-Chloro-2-fluoro-5-methylbenzonitrile is substituted with two halogen atoms, chlorine and fluorine, which can potentially be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The viability and outcome of these reactions are influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the inherent electronic properties of the substrate.

Direct Substitution of Chloro and Fluoro Groups by Diverse Nucleophiles

While specific studies detailing the direct nucleophilic substitution on this compound are not extensively documented in publicly available literature, the principles of SNAr reactions on analogous compounds provide a predictive framework for its reactivity. Generally, in polyhalogenated aromatic systems activated by an electron-withdrawing group like a nitrile, the rate of substitution follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the intermediate Meisenheimer complex.

Therefore, it is anticipated that nucleophilic attack would preferentially occur at the fluorine-bearing carbon. Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates. For instance, the reaction with various amines would be expected to yield 4-chloro-2-(amino)-5-methylbenzonitrile derivatives. Similarly, reactions with alkoxides would lead to the formation of 4-chloro-2-(alkoxy)-5-methylbenzonitriles.

Interactive Data Table: Predicted Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Predicted Major Product |

| Ammonia (B1221849) (NH₃) | 4-Chloro-2-amino-5-methylbenzonitrile |

| Primary Amine (R-NH₂) | 4-Chloro-2-(alkylamino)-5-methylbenzonitrile |

| Secondary Amine (R₂NH) | 4-Chloro-2-(dialkylamino)-5-methylbenzonitrile |

| Methoxide (CH₃O⁻) | 4-Chloro-2-methoxy-5-methylbenzonitrile |

| Ethanethiolate (C₂H₅S⁻) | 4-Chloro-2-(ethylthio)-5-methylbenzonitrile |

Note: The data in this table is predictive and based on established principles of nucleophilic aromatic substitution, as direct experimental data for this compound was not found in the searched sources.

Influence of Solvent and Catalyst on Reaction Outcomes

The choice of solvent is critical in SNAr reactions. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anionic species.

Catalysts can also play a significant role. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are often employed when the nucleophile is not readily soluble in the organic solvent. In some cases, the use of a base is necessary to deprotonate the nucleophile and enhance its reactivity. For reactions with amines, the amine itself can often act as the base.

Regiochemical Control in Nucleophilic Aromatic Substitution (SNAr) Pathways

The regioselectivity of SNAr reactions on this compound is dictated by the electronic effects of the substituents. The nitrile group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In this molecule, the fluorine atom is ortho to the nitrile group, and the chlorine atom is meta. The activating effect of the nitrile group is significantly stronger at the ortho and para positions. Consequently, the fluorine atom at the 2-position is highly activated towards substitution.

The methyl group at the 5-position is a weak electron-donating group and has a minor influence on the regioselectivity compared to the powerful directing effect of the nitrile group. Therefore, nucleophilic substitution is overwhelmingly expected to occur at the 2-position, leading to the displacement of the fluoride (B91410) ion.

Transformations Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities such as amines and carboxylic acids.

Reduction of the Nitrile to Amine Functionalities

The reduction of the nitrile group in this compound would yield the corresponding benzylamine, (4-chloro-2-fluoro-5-methylphenyl)methanamine. This transformation can be achieved using several reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere.

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent for this conversion. The choice of reducing agent would depend on the desired reaction conditions and the compatibility with the other functional groups on the aromatic ring.

Interactive Data Table: Potential Reduction Reactions of the Nitrile Group

| Reagent | Product |

| H₂/Raney Ni | (4-Chloro-2-fluoro-5-methylphenyl)methanamine |

| H₂/Pd/C | (4-Chloro-2-fluoro-5-methylphenyl)methanamine |

| LiAlH₄ | (4-Chloro-2-fluoro-5-methylphenyl)methanamine |

| BH₃·THF | (4-Chloro-2-fluoro-5-methylphenyl)methanamine |

Note: This table presents common methods for nitrile reduction. Specific experimental validation for this compound is not available in the searched literature.

Hydrolysis and Other Conversions of the Nitrile Moiety

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid such as sulfuric acid or hydrochloric acid with heating, would convert this compound to 4-chloro-2-fluoro-5-methylbenzoic acid. Similarly, base-catalyzed hydrolysis, using a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidification, would yield the same carboxylic acid product. For related compounds like 4-fluoro-2-methylbenzonitrile (B118529), hydrolysis under strongly basic conditions has been reported to be effective. google.com

The nitrile group can also participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) in the presence of a Lewis acid or an ammonium salt can lead to the formation of a tetrazole ring, resulting in 5-(4-chloro-2-fluoro-5-methylphenyl)-1H-tetrazole.

Reactivity of the Methyl Group

The methyl group attached to the benzene ring is a key site for functionalization. As a benzylic position, its C-H bonds are weaker than those of a typical alkyl group, making it susceptible to oxidation and radical-mediated reactions.

The selective oxidation of the benzylic methyl group in this compound can yield valuable derivatives such as the corresponding benzaldehyde, benzyl (B1604629) alcohol, or benzoic acid. However, the presence of strongly electron-withdrawing groups on the aromatic ring—namely the nitrile (-CN), fluoro (-F), and chloro (-Cl) substituents—deactivates the methyl group, making its oxidation more challenging compared to electron-rich or neutral toluenes. youtube.comgoogle.com

Common methods for the oxidation of substituted toluenes can be adapted for this substrate. For instance, controlled oxidation to the aldehyde (4-chloro-2-fluoro-5-formylbenzonitrile) can be pursued using reagents like chromyl chloride (in the Etard reaction) or chromic oxide in acetic anhydride, which form intermediates that are resistant to further oxidation and can be hydrolyzed to the aldehyde. ncert.nic.in

Direct conversion to the carboxylic acid (4-chloro-2-fluoro-5-carboxybenzonitrile) typically requires stronger oxidizing agents and harsher conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or acidic dichromate solutions are often employed, though careful control of reaction conditions is necessary to avoid degradation of the nitrile group. Biocatalytic methods using unspecific peroxygenases (UPOs) have also emerged as effective for converting electron-poor toluenes directly into carboxylic acids under milder conditions. researchgate.net

Table 1: Potential Methods for Selective Oxidation of the Methyl Group This table presents plausible oxidation strategies for this compound based on established methods for analogous electron-deficient toluenes.

| Product | Reagent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| 4-Chloro-2-fluoro-5-formylbenzonitrile | Chromyl chloride (CrO₂Cl₂) | Inert solvent (e.g., CS₂, CCl₄), followed by hydrolysis | ncert.nic.in |

| 4-Chloro-2-fluoro-5-formylbenzonitrile | Chromic oxide (CrO₃), Acetic anhydride | Formation of benzylidene diacetate, then acid hydrolysis | ncert.nic.in |

| 4-Chloro-2-fluoro-5-carboxybenzonitrile | Potassium permanganate (KMnO₄) | Alkaline solution, heat, followed by acidification | google.com |

| 4-Chloro-2-fluoro-5-carboxybenzonitrile | Unspecific Peroxygenase (UPO), H₂O₂ | Biocatalytic, aqueous buffer | researchgate.net |

The benzylic C-H bonds of the methyl group are particularly susceptible to free radical substitution. The most common and synthetically useful of these reactions is benzylic bromination using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or a less toxic alternative such as 1,2-dichlorobenzene, and is initiated by UV light or a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netresearchgate.netkoreascience.kr

The reaction proceeds via the formation of a stabilized benzylic radical. This intermediate is then brominated to yield 4-(bromomethyl)-2-fluoro-5-chlorobenzonitrile. This benzyl bromide is a highly valuable intermediate, as the bromine atom can be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, cyanide, thiols) to introduce diverse functional groups at the benzylic position. researchgate.net

Table 2: Representative Conditions for Benzylic Bromination

| Substrate | Reagent(s) | Initiator | Solvent | Product | Reference(s) |

|---|---|---|---|---|---|

| Substituted Toluene (B28343) | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or (Trifluoromethyl)benzene | Substituted Benzyl Bromide | researchgate.net |

| Methoxyimino-o-tolyl-acetic acid methyl ester | N-Bromosuccinimide (NBS) | AIBN | 1,2-Dichlorobenzene | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | researchgate.netkoreascience.kr |

| Methyl benzene derivative | N-Bromosuccinimide (NBS), SiCl₄ | None (Lewis acid promoted) | CH₃CN | Benzyl bromide derivative | sciforum.net |

Cross-Coupling Methodologies for Aromatic Diversification

The carbon-chlorine bond in this compound serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for significant diversification of the aromatic core.

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.comfishersci.co.uk Aryl chlorides are known to be less reactive electrophiles than the corresponding bromides or iodides, generally requiring more specialized and highly active catalyst systems for efficient coupling. fishersci.co.uk

For an electron-deficient aryl chloride like this compound, successful Suzuki-Miyaura coupling typically necessitates the use of palladium(0) catalysts bearing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, tBu₃P) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the rate-limiting oxidative addition step of the Pd(0) catalyst to the C-Cl bond. Strong bases such as potassium phosphate (B84403) (K₃PO₄) or alkali metal carbonates are commonly used. Research on the coupling of 4-chlorobenzonitrile (B146240) with phenylboronic acid has demonstrated that high yields can be achieved under appropriate conditions. rsc.org

Table 3: Conditions for Suzuki-Miyaura Coupling of an Analogous Aryl Chloride

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd-NHC Complex (0.5 mol%) | K₂CO₃ | Ethanol | 89% | rsc.org |

Beyond the Suzuki-Miyaura reaction, the C-Cl bond can participate in a variety of other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, aryl chlorides are challenging substrates. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free variants have also been developed. libretexts.orgnih.gov Successful coupling of 4-chlorobenzaldehyde (B46862) suggests that with an effective catalyst system, this transformation is feasible for this compound. researchgate.net

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. libretexts.org This reaction is also viable for activated and non-activated aryl chlorides, often requiring catalysts with specific phosphine or NHC ligands and typically performed at elevated temperatures. nih.gov

Buchwald-Hartwig Amination: This is a versatile method for forming aryl-amine (C-N) bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org The reaction is catalyzed by palladium complexes with specialized bulky phosphine ligands (e.g., BINAP, Xantphos, Josiphos ligands) and requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.orgyoutube.com The broad scope of this reaction makes it highly applicable for the amination of this compound.

Comparative Reactivity Studies of Benzonitrile (B105546) Analogues

The reactivity of this compound is a composite of the electronic effects of its substituents. Understanding these effects allows for a comparison with simpler benzonitrile analogues.

Electron-Withdrawing Groups (-CN, -Cl, -F): The nitrile group is strongly electron-withdrawing via both induction and resonance, significantly deactivating the aromatic ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. libretexts.org The chloro and fluoro substituents are also deactivating due to their strong inductive electron withdrawal. However, they can donate electron density through resonance via their lone pairs, making them ortho-, para-directors for electrophilic substitution. libretexts.orgmasterorganicchemistry.com

Electron-Donating Group (-CH₃): The methyl group is a weak activating group, donating electron density to the ring through induction and hyperconjugation. It is an ortho-, para-director. libretexts.orglibretexts.org

In this compound, the combined effect of three electron-withdrawing groups (-CN, -Cl, -F) renders the aromatic ring highly electron-deficient and thus strongly deactivated towards electrophilic attack.

For cross-coupling reactions at the C-Cl bond, the electronic landscape is different. The strong inductive withdrawal from the ortho-fluoro and para-nitrile groups increases the electrophilicity of the carbon atom bonded to chlorine. This can facilitate the key oxidative addition step with a nucleophilic Pd(0) catalyst, potentially making it more reactive in cross-coupling than a less substituted aryl chloride like chlorobenzene, provided a sufficiently active catalyst is used. The ortho-fluoro substituent can also exert a specific "ortho-effect," potentially influencing catalyst coordination and reaction rates. researchgate.net

Impact of Substituent Position and Electronic Effects on Reaction Kinetics

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic properties of its four distinct substituents: a nitrile group, a fluorine atom, a chlorine atom, and a methyl group. The interplay of their inductive and resonance effects determines the electron density of the aromatic system, thereby dictating the kinetics of its reactions.

The nitrile (-CN) group at the C1 position is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I) and a strong negative resonance effect (-R), pulling electron density from the benzene ring. libretexts.org This renders the ring electron-deficient and significantly deactivates it towards electrophilic aromatic substitution. Conversely, this electron deficiency is a critical activating factor for nucleophilic aromatic substitution (SNAr), a reaction pathway favored by aromatic systems bearing powerful electron-withdrawing groups. fiveable.me

The halogen substituents, fluorine at C2 and chlorine at C4, also contribute significantly to the ring's electronic character. Both halogens are strongly electronegative and withdraw electron density through the sigma bond network (a -I effect). stpeters.co.in While they possess lone pairs that can be donated to the pi-system via resonance (a +R effect), the inductive effect is dominant for halogens. stpeters.co.in The fluorine atom at the C2 (ortho) position is particularly influential. Studies on related compounds have shown that ortho-fluoro substituents can exert a uniquely strong stabilizing effect on reaction intermediates and products, an observation sometimes termed the "ortho-fluoro effect". acs.orgacs.org

In contrast, the methyl (-CH₃) group at C5 is a weak electron-donating group. It exerts a positive inductive effect (+I) and donates electron density through hyperconjugation. This slightly counters the electron-withdrawing effects of the other substituents but is largely overshadowed by their combined influence.

Collectively, the powerful electron-withdrawing properties of the nitrile, fluoro, and chloro groups make the aromatic ring of this compound highly electrophilic. This pronounced electron deficiency significantly accelerates the rate of nucleophilic aromatic substitution reactions compared to benzene or less-substituted benzonitriles. The molecule is primed to react with nucleophiles, which can attack the electron-poor ring and displace a suitable leaving group.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect | Predicted Impact on SNAr Kinetics |

|---|---|---|---|---|---|

| -CN (Nitrile) | C1 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating/Activating for SNAr | Strong Activation |

| -F (Fluoro) | C2 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Strongly Withdrawing | Strong Activation |

| -Cl (Chloro) | C4 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Strongly Withdrawing | Strong Activation |

| -CH₃ (Methyl) | C5 | Weakly Donating (+I) | Donating (Hyperconjugation) | Weakly Donating | Weak Deactivation |

Stereo- and Regioselectivity in Complex Reaction Systems

The substitution pattern on this compound not only affects reaction rates but also strictly governs the regioselectivity of its transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity

In an SNAr mechanism, the incoming nucleophile attacks an electron-poor carbon on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling a leaving group. The nitrile group strongly stabilizes the negative charge of this intermediate when the attack occurs at the ortho (C2) or para (C4) positions. In this compound, both of these activated positions are occupied by halogen atoms, which can function as leaving groups.

This leads to two primary potential pathways for SNAr:

Attack at C4: A nucleophile attacks the carbon bearing the chlorine atom. This position is para to the strongly activating nitrile group, allowing for excellent delocalization and stabilization of the negative charge in the Meisenheimer complex.

Attack at C2: A nucleophile attacks the carbon bearing the fluorine atom. This position is ortho to the nitrile group, which also provides strong resonance stabilization for the reaction intermediate.

The ultimate regiochemical outcome depends on a competition between these two sites. Several factors are at play. The carbon-fluorine bond is generally stronger than the carbon-chlorine bond; however, in SNAr, the rate-determining step is often the initial nucleophilic attack. The extreme electronegativity of fluorine makes the C2 position highly electrophilic and effectively stabilizes the intermediate complex, often making fluoride a better leaving group than chloride in this specific reaction type.

Furthermore, steric effects can play a decisive role. stackexchange.com The methyl group at C5 is adjacent to the C4 position, creating steric hindrance that may impede the approach of a nucleophile. The C2 position, flanked by the nitrile group and a hydrogen atom, is comparatively less sterically hindered. This steric factor likely favors nucleophilic attack at the C2 position, leading to the displacement of the fluoride ion.

Stereoselectivity

The starting molecule, this compound, is achiral and does not have any stereocenters. Therefore, reactions with achiral reagents will result in achiral products. Stereoselectivity would only become a consideration if a reaction introduces a chiral center into the molecule. For instance, if a chiral nucleophile were used, two diastereomeric products could be formed. Similarly, if a subsequent reaction modified the product to create a new stereocenter, the stereochemical outcome would depend on the specifics of that subsequent transformation. In the context of the primary reactivity of the aromatic ring, the key challenge is regiocontrol rather than stereocontrol.

| Potential Reaction Site | Substituent (Leaving Group) | Activating Group(s) | Influencing Factors | Predicted Outcome |

|---|---|---|---|---|

| C2 | -F (Fluoro) | -CN (ortho) | Strong electronic activation from -CN; High electronegativity of F stabilizes intermediate; Lower steric hindrance. | Likely the major site of nucleophilic attack. |

| C4 | -Cl (Chloro) | -CN (para) | Strong electronic activation from -CN; Weaker C-Cl bond. | Possible site of attack, but potentially disfavored due to steric hindrance from the adjacent methyl group at C5. |

Advanced Applications and Functionalization in Material Sciences and Synthetic Pathways

Role as Key Organic Building Blocks in Multi-Step Synthesis

4-Chloro-2-fluoro-5-methylbenzonitrile serves as a versatile building block in organic synthesis due to its multiple reactive sites. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of derivatives. The aromatic ring, activated by the fluorine and chlorine atoms, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of further functionalities. This multi-reactivity is crucial for the construction of complex molecular architectures.

For instance, related multi-substituted benzonitriles are integral to the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. A similar compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been successfully used as a building block for the solid-phase synthesis of various heterocyclic scaffolds, including benzimidazoles and quinoxalinones, which are significant in drug discovery. nih.gov

Integration into Specialty Chemical Manufacturing

Development of Advanced Functional Materials

The unique electronic and physical properties endowed by fluorine and chlorine atoms make benzonitrile (B105546) derivatives attractive for the development of advanced materials.

Precursors for Liquid Crystalline Materials

Fluorinated compounds are extensively used in the liquid crystal display (LCD) industry. biointerfaceresearch.com The introduction of lateral fluoro-substituents into a molecule can significantly influence its mesomorphic behavior, including transition temperatures and dielectric anisotropy. While there is no specific literature detailing the use of this compound in liquid crystal synthesis, its rigid core and polar substituents are characteristic features of molecules designed for such applications. Research on lateral difluoro-substituted liquid crystals has demonstrated the profound impact of halogenation on phase stability and electro-optical properties. biointerfaceresearch.com

Components in Organic Electronic Systems

Benzonitrile derivatives are important in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). A structurally related compound, 4-fluoro-2-methylbenzonitrile (B118529), is used as a building block for synthesizing emitters that exhibit thermally activated delayed fluorescence (TADF). ossila.com These materials are crucial for achieving high efficiency in OLED devices. An emitter synthesized from 4-fluoro-2-methylbenzonitrile has been incorporated into an OLED that demonstrated high current efficiency (34.5 cd/A) and external quantum efficiency (10.8%). ossila.com The presence of the methyl group in these structures can enhance thermal stability, a critical factor for device longevity. ossila.com

Intermediates for Polymer Synthesis

While direct evidence for the use of this compound in polymer synthesis is not prominent, related fluorinated intermediates are known to be incorporated into specialty polymers to enhance thermal stability and chemical resistance. chemimpex.com The reactivity of the nitrile group and the potential for functionalization of the aromatic ring could allow for its use as a monomer or a precursor to monomers in polymerization reactions.

Utility as Intermediates in Pharmaceutical and Agrochemical Synthesis Research

Halogenated benzonitriles are a cornerstone in the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals. The presence of chlorine and fluorine can significantly enhance the biological activity and pharmacokinetic properties of a molecule.

Numerous patents and research articles describe the use of substituted benzonitriles as key intermediates. For example, 4-fluoro-2-methylbenzonitrile is a well-documented intermediate in the synthesis of trelagliptin, a drug for treating type II diabetes. ossila.com Similarly, other chlorinated benzonitriles are precursors to various therapeutic agents. google.com In agrochemical research, these compounds are used to create novel herbicides and insecticides, with the halogen atoms playing a critical role in the molecule's mode of action and environmental persistence. chemimpex.com The specific substitution pattern of this compound makes it a candidate for the synthesis of new bioactive molecules in these fields.

Scaffold Synthesis for Novel Chemical Entities

"this compound" serves as a versatile building block for the construction of diverse molecular scaffolds. The presence of multiple reaction sites—the nitrile group, the aromatic ring, and the chloro and fluoro substituents—allows for a range of chemical transformations. This multifaceted reactivity is instrumental in the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, or tetrazoles, providing a gateway to a wide array of derivatives. For instance, the catalytic reduction of the nitrile furnishes a primary amine, a key functional group for the introduction of further molecular complexity.

Furthermore, the aromatic ring of "this compound" is amenable to electrophilic and nucleophilic substitution reactions. The directing effects of the existing substituents guide the regioselectivity of these transformations, enabling the synthesis of specifically substituted benzene (B151609) derivatives. The chloro and fluoro atoms can also participate in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.

While direct literature on the use of "this compound" in the synthesis of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) is not abundant, its structural similarity to other fluorinated benzonitriles suggests its potential in this area. For example, the related compound "4-Fluoro-2-methylbenzonitrile" has been successfully employed in the synthesis of high-performance TADF emitters. The presence of the chloro and fluoro substituents in "this compound" could be exploited to fine-tune the photophysical properties of potential OLED materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1126424-34-7 |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.59 g/mol |

| Appearance | Solid |

| Storage Temperature | Ambient |

Preparation of Precursors for Substituted Aromatic and Heterocyclic Compounds

The chemical versatility of "this compound" makes it an excellent precursor for a variety of substituted aromatic and heterocyclic compounds. The strategic functionalization of this molecule opens pathways to novel structures with potential biological activity or unique material properties.

Substituted Aromatic Compounds:

The aromatic ring of "this compound" can be further functionalized through various reactions. For instance, the chlorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. This allows for the introduction of a wide range of substituents, including alkoxy, amino, and thioether groups.

Metal-catalyzed cross-coupling reactions provide another powerful tool for the elaboration of the aromatic core. The chloro and fluoro groups can act as handles for palladium-catalyzed reactions, enabling the formation of biaryl structures or the introduction of alkyl, alkenyl, and alkynyl groups.

Heterocyclic Compounds:

The nitrile group of "this compound" is a key functional group for the synthesis of various nitrogen-containing heterocycles. For example, it can undergo cycloaddition reactions with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used as a handle for the construction of various heterocyclic systems through condensation reactions with appropriate binucleophiles. For instance, reaction with ortho-diamines can lead to the formation of benzimidazoles, while reaction with hydrazines can yield triazoles.